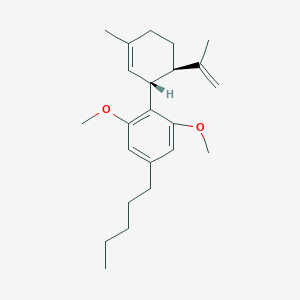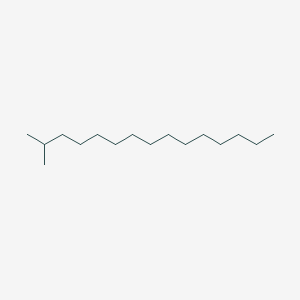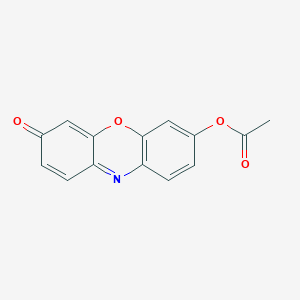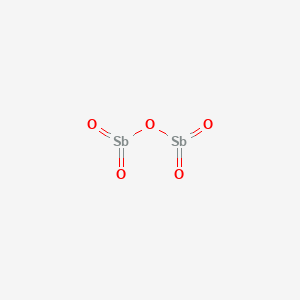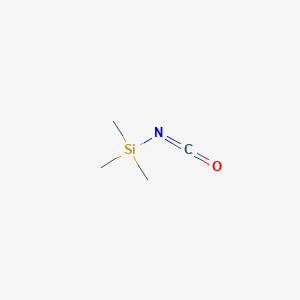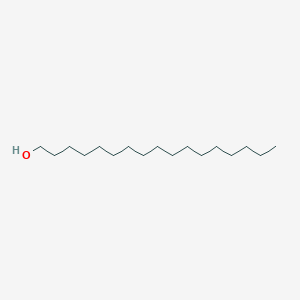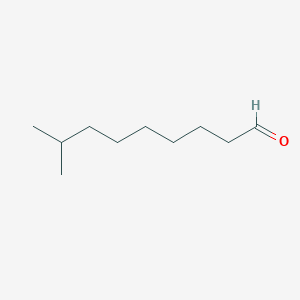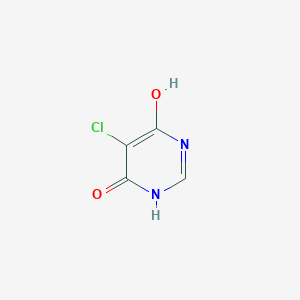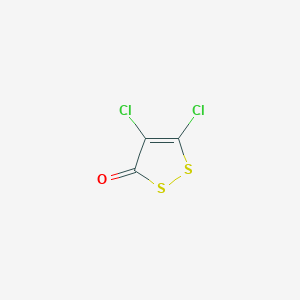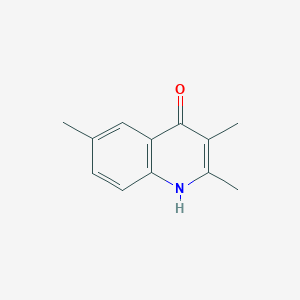
2,3,6-三甲基喹啉-4-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives typically involves nucleophilic substitution reactions, condensation cyclizations, or specific modifications of simpler quinoline precursors. For example, the synthesis of 4-aminoquinazoline derivatives is achieved through the nucleophilic substitution reaction of chloroquinazoline and aryl amine (Liu et al., 2007). Another method involves sulfuric acid-promoted condensation cyclization of ethynylanilines with arylaldehydes in alcoholic solvents, offering an efficient one-pot synthesis route for arylquinolines (Wang et al., 2009).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including their geometric and electronic configurations, is often elucidated using X-ray crystallography, NMR, and computational methods. For instance, novel methoxyquinoline derivatives have been characterized revealing insights into their molecular geometry, optimized using density functional theory (DFT) and Hartree–Fock (HF) methods (Ökten et al., 2021).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, leading to a wide range of biological activities. The synthesis of N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives illustrates the potential for creating compounds with significant antiproliferative activities against cancer cells (Liu et al., 2007).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. The crystal structure determinations of methyl 3,4,5-trimethoxybenzoate and 1,2-dihydro-2,2,4-trimethylquinoline derivatives provide insights into their solid-state characteristics and intermolecular interactions (Fotie et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of quinoline derivatives, are influenced by their molecular structure. Studies such as the synthesis and in vitro evaluation of octahydroquinazoline-2,5-dione derivatives highlight their potential as calcium antagonist agents, showcasing the diverse chemical properties these compounds can exhibit (Yarim et al., 2003).
科学研究应用
抗肿瘤活性
2,3,6-三甲基喹啉-4-醇衍生物显示出作为抗肿瘤药物的潜力。例如,周等人(2010年)的研究专注于设计、合成和新型2-苯基喹啉-4-酮(2-PQs)衍生物的临床前评估,展示了对各种肿瘤细胞系的显著抑制活性。其中一种有效的类似物,2-(3-氟苯基)-5-羟基-6-甲氧基喹啉-4-酮,在国家癌症研究所的评估中选择性地抑制了癌细胞系。此外,从这些研究中衍生的化合物15,在Hep3B异种移植模型中表现出与多柔比星相当的活性,突显了其作为癌症治疗临床候选药物的潜力Design, synthesis, and preclinical evaluation of new 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives as potent antitumor agents。
微管聚合抑制
李等人(2011年)的另一项研究探讨了与2,3,6-三甲基喹啉-4-醇结构相关的5-氨基-2-酰基喹啉,作为微管聚合抑制剂。通过修改连接剂和功能基团,他们确定了对各种癌细胞系具有显著抗增殖活性的化合物。这项研究强调了2,3,6-三甲基喹啉-4-醇衍生物在开发针对微管聚合的新型癌症治疗方面的潜力,这是细胞分裂中的关键过程5-Amino-2-aroylquinolines as highly potent tubulin polymerization inhibitors. Part 2. The impact of bridging groups at position C-2。
动物饲料中的抗氧化剂用途
2,3,6-三甲基喹啉-4-醇的衍生物乙氧基喹啉广泛用作动物饲料中的抗氧化剂,以防止脂质过氧化。尽管它在保持饲料质量方面有效,但对其安全性存在担忧,促使进一步研究重新评估其毒性。这种应用及相关的安全评估突显了2,3,6-三甲基喹啉-4-醇衍生物在保持饲料质量的同时确保安全性的重要性Ethoxyquin: An Antioxidant Used in Animal Feed。
属性
IUPAC Name |
2,3,6-trimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-7-4-5-11-10(6-7)12(14)8(2)9(3)13-11/h4-6H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXBHMPKNBRNEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556621 |
Source


|
| Record name | 2,3,6-Trimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trimethylquinolin-4-OL | |
CAS RN |
1447-42-3 |
Source


|
| Record name | 2,3,6-Trimethyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Trimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

